(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester
CAS No.:
Cat. No.: VC17183969
Molecular Formula: C11H20O6
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20O6 |
|---|---|
| Molecular Weight | 248.27 g/mol |
| IUPAC Name | ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |
| Standard InChI | InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3 |
| Standard InChI Key | BHCHXRCKXIVVCN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s molecular formula is C₁₁H₂₀O₆, with a molar mass of 248.27 g/mol . Its IUPAC name, ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate, reflects its intricate stereochemistry, including three chiral centers at positions 2S, 3R, and 4R . The dioxolane ring (a five-membered cyclic ether with two methyl substituents) and the ethyl ester group dominate its reactivity profile.
Table 1: Key Structural Features
The InChI key (BHCHXRCKXIVVCN-UHFFFAOYSA-N) and SMILES string (CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O) provide unambiguous representations of its 3D structure .
Physicochemical Properties
Thermal and Physical Characteristics
The compound exhibits a melting point of 75.0–75.5°C and a predicted boiling point of 361.5±37.0°C . Its density is 1.185 g/cm³, and the refractive index is 1.475 . The flash point (133.2°C) and vapor pressure (0 mmHg at 25°C) suggest low flammability but necessitate inert gas storage (nitrogen/argon) at 2–8°C .
Table 2: Thermodynamic Data
| Property | Value |
|---|---|
| Melting Point | 75.0–75.5°C |
| Boiling Point | 361.5±37.0°C (Predicted) |
| Density | 1.185±0.06 g/cm³ |
| Refractive Index | 1.475 |
| pKa | 12.29±0.29 (Predicted) |
Synthesis and Manufacturing
Synthetic Pathways
| Compound | Bioactivity | Mechanism |
|---|---|---|
| 1,3-Dioxolane | Solvent, polymer precursor | Non-biological |
| Dexamethasone | Anti-inflammatory | Glucocorticoid receptor binding |
| Target Compound | Hypothesized antimicrobial/antioxidant | Membrane disruption, ROS scavenging |
Applications in Research and Industry
Pharmaceutical Development
The compound’s chiral purity makes it a candidate for:
-
Prodrug Synthesis: Ester hydrolysis could release active carboxylic acid metabolites .
-
Enzyme Inhibition Studies: Testing interactions with aldose reductase or lipoxygenases.
Material Science
The dioxolane ring’s stability under acidic conditions suggests utility in:
-
Polymer Crosslinking: As a monomer for biodegradable plastics.
-
Coordination Chemistry: Ligand for metal-organic frameworks (MOFs) .
Comparison with Related Compounds
Functional Group Analysis
Compared to ethyl 1,3-dioxolane-4-carboxylate, the methyl and hydroxyl substituents in the target compound enhance polarity and hydrogen-bonding capacity . This increases solubility in polar aprotic solvents (e.g., DMSO) but reduces lipid membrane permeability.
Table 4: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.45 |
| Ethanol | 12.8 |
| Dichloromethane | 8.2 |
Future Research Directions
Unresolved Questions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume